Tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-YL)carbamate
Overview
Description
Tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-YL)carbamate is a chemical compound with the molecular formula C11H22N2O3. It is commonly used in research and development within the fields of chemistry and biology. This compound is known for its stability and reactivity, making it a valuable intermediate in various synthetic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-YL)carbamate typically involves the reaction of tert-butyl carbamate with 4-(aminomethyl)tetrahydro-2H-pyran-4-yl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes rigorous quality control measures to ensure high purity and consistency. The reaction conditions are optimized for maximum yield and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-YL)carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: It undergoes nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted carbamates, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-YL)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and pharmaceutical research.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-YL)carbamate involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in substitution reactions, or as a ligand, binding to specific receptors or enzymes. The exact pathways depend on the specific application and the molecular context in which it is used .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl cyclopropyl (tetrahydro-2H-pyran-4-yl)carbamate: Similar in structure but with a cyclopropyl group instead of an aminomethyl group.
Tert-butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate: Contains a boron moiety, making it useful in different types of chemical reactions.
Uniqueness
Tert-butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-YL)carbamate is unique due to its specific reactivity and stability, which make it a versatile intermediate in synthetic chemistry. Its aminomethyl group allows for a wide range of chemical modifications, enhancing its utility in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-[4-(aminomethyl)oxan-4-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-11(8-12)4-6-15-7-5-11/h4-8,12H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPVAGINRNAFSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOCC1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857400 | |
Record name | tert-Butyl [4-(aminomethyl)oxan-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158759-94-4 | |
Record name | tert-Butyl [4-(aminomethyl)oxan-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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